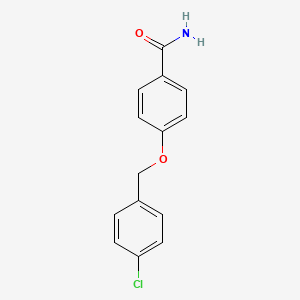

4-(4-Chlorobenzyloxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-chlorophenyl)methoxy]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSJVIVCLOPHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Biological Activities and Molecular Mechanisms of Action for 4 4 Chlorobenzyloxy Benzamide

Identification and Validation of Molecular Targets for 4-(4-Chlorobenzyloxy)benzamide

Enzyme Inhibition and Activation Profiling

No studies detailing the inhibitory or activatory effects of this compound on any specific enzymes have been identified.

Receptor Binding and Modulatory Effects

There is no available data on the binding affinity or modulatory effects of this compound at any known receptors.

Cellular and Subcellular Effects of this compound

Modulation of Intracellular Signaling Pathways

Information regarding the impact of this compound on intracellular signaling pathways is not available in the current scientific literature.

Impact on Gene Expression and Protein Regulation

No studies have been published that investigate the effects of this compound on gene expression or protein regulation.

Mechanistic Investigations through Biochemical and Biophysical Assays

There are no published reports of biochemical or biophysical assays being used to investigate the mechanism of action of this compound.

In Vitro Enzymatic Kinetics and Inhibition Studies

The biological activity of a compound is frequently linked to its ability to modulate the function of specific enzymes. In vitro enzymatic assays are fundamental in determining such interactions, providing quantitative measures of inhibition and insights into the mode of action.

While specific enzymatic kinetic data for this compound is not extensively documented in publicly available literature, studies on structurally related compounds offer valuable insights. For instance, derivatives of benzamide (B126) have been investigated as inhibitors of various enzymes. One area of focus has been on monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters. nih.govmdpi.com Chromone-based derivatives containing a benzyloxy moiety have shown potent and selective inhibition of MAO-B. nih.govsemanticscholar.org For example, a series of chromone-hydroxypyridinone hybrids were designed and synthesized, with some compounds exhibiting significant MAO-B inhibitory activity. nih.govsemanticscholar.org

Similarly, sulfamoyl-benzamide derivatives have been synthesized and evaluated as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in pathways related to thrombosis, inflammation, and cancer. rsc.org For example, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was identified as a potent inhibitor of h-NTPDase1 and h-NTPDase3. rsc.org

Another class of enzymes targeted by benzamide derivatives are protein arginine methyltransferases (PRMTs). A dual inhibitor of PRMT4 and PRMT6, which incorporated a 4-chlorobenzyloxy piperidinyl moiety, demonstrated high potency. nih.gov

These examples from related compounds suggest that this compound could potentially exhibit inhibitory activity against a range of enzymes. The specific kinetics of such inhibition, including whether it is reversible or irreversible, competitive, non-competitive, or uncompetitive, would require dedicated enzymatic assays. Such studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor to determine key parameters like the Michaelis constant (K_m), maximum velocity (V_max), and the inhibition constant (K_i).

Table 1: Examples of Enzyme Inhibition by Compounds Structurally Related to this compound

| Compound Class | Target Enzyme | Key Findings | Reference |

| Chromone-hydroxypyridinone hybrids | MAO-B | Selective inhibitory activity. | nih.govsemanticscholar.org |

| Sulfamoyl-benzamides | h-NTPDases | Potent inhibition of h-NTPDase1, -2, -3, and -8 by various derivatives. | rsc.org |

| Piperidinyl-ethylamine derivatives | PRMT4 and PRMT6 | A derivative with a 4-chlorobenzyloxy group showed potent dual inhibition. | nih.gov |

| 3-Carboxamidocoumarins | MAO-B | Introduction of a benzyloxy group at position 7 decreased MAO-B affinity. | mdpi.com |

Ligand-Protein Interaction Analysis

To understand the inhibitory action of a compound at the molecular level, it is crucial to analyze its interaction with the target protein. Molecular docking and other computational techniques are powerful tools for predicting and visualizing these interactions.

For benzamide and chlorobenzyl-containing compounds, molecular docking studies have been instrumental in elucidating their binding modes within the active sites of target enzymes. nih.govderpharmachemica.comijsdr.org These studies can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues of the protein.

In studies of MAO-B inhibitors, for instance, docking simulations have shown how the inhibitor fits into the enzyme's active site near the FAD cofactor. nih.gov For coumarin-pyridazine derivatives, docking studies identified critical amino acid residues like Tyr60, Ile198, and Ile199 as being important for the interaction. nih.gov Similarly, for sulfamoyl-benzamide inhibitors of h-NTPDases, molecular docking showed significant interactions with the amino acid residues of the respective homology models. rsc.org

A molecular docking study of novel bis-oxazolone derivatives, which can be synthesized from intermediates containing the 4-chlorobenzyloxy phenyl group, has also been performed to understand their antibacterial activity. researchgate.net While not directly on this compound, these studies on related structures indicate that the 4-chlorobenzyl group often occupies a hydrophobic pocket within the target protein's binding site, while the benzamide portion can form crucial hydrogen bonds. The specific interactions of this compound would depend on the unique topology and amino acid composition of the binding site of its target protein.

Table 2: Illustrative Ligand-Protein Interactions for Related Compound Classes

| Compound Class | Target Protein | Predicted Interactions | Reference |

| Coumarin-pyridazine derivatives | MAO-B | Interactions with Tyr60, Ile198, Ile199. | nih.gov |

| Sulfamoyl-benzamides | h-NTPDases | Significant interactions with active site amino acids. | rsc.org |

| N-(benzyloxy)-chromone-carboxamides | COX-2 | High docking scores indicating potential binding. | derpharmachemica.com |

| Bis-oxazolone derivatives | Bacterial proteins | Docking studies used to rationalize antibacterial activity. | researchgate.net |

Advanced Methodologies for Mechanism of Action Determination

Beyond initial enzymatic and binding studies, a deeper understanding of a compound's mechanism of action requires a broader look at its effects on the complex network of cellular processes. Advanced methodologies like proteomics, metabolomics, and reporter gene assays provide a system-wide view of these effects.

Proteomics and Metabolomics Approaches in Response to this compound

Proteomics involves the large-scale study of proteins, while metabolomics is the comprehensive analysis of metabolites in a biological system. These "omics" technologies can provide a snapshot of the cellular state in response to treatment with a compound like this compound, revealing changes in protein expression and metabolic pathways.

For example, a proteomics study could identify proteins whose expression levels are significantly altered in cells treated with the compound. This can help to identify not only the primary target but also downstream effector proteins and affected cellular pathways. Similarly, metabolomics can reveal changes in the concentrations of endogenous metabolites, providing clues about which metabolic pathways are perturbed by the compound.

While no specific proteomics or metabolomics studies have been published for this compound, the methodologies are well-established. For instance, inquiry-based learning modules have been developed to teach students how to study the effect of a drug on the proteome of a cell line. evitachem.com Such an approach could be applied to this compound to elucidate its cellular effects.

Use of Reporter Gene Assays for Pathway Analysis

Reporter gene assays are a powerful tool for studying the regulation of gene expression and analyzing specific signal transduction pathways. smolecule.com These assays typically use a reporter gene (e.g., luciferase or β-galactosidase) linked to a specific promoter or response element that is activated by a particular signaling pathway.

If this compound is hypothesized to affect a specific pathway, a reporter gene assay can be used to confirm this. For example, if the compound is thought to activate a nuclear receptor, a reporter construct containing the response element for that receptor could be transfected into cells. An increase in reporter gene expression upon treatment with the compound would indicate activation of that pathway.

These assays are widely used in drug discovery to screen for compounds that modulate specific pathways and to characterize their mechanism of action. Although no specific reporter gene assay data for this compound is currently available, this methodology represents a key next step in characterizing its biological function.

Structure Activity Relationship Sar Studies of 4 4 Chlorobenzyloxy Benzamide and Its Analogues

Rational Design Principles for 4-(4-Chlorobenzyloxy)benzamide Analogues

The rational design of analogues of a lead compound like this compound is a cornerstone of medicinal chemistry. This process typically involves systematic modifications of the molecule's structure to understand and optimize its biological activity. Key strategies include evaluating the effects of different substituents and employing bioisosteric replacements to improve potency, selectivity, and pharmacokinetic properties.

Systematic Substituent Effects on Biological Activity

A systematic investigation into the effects of substituents on the this compound scaffold would involve modifying both the chlorobenzyl and the benzamide (B126) rings. For instance, the position and nature of the halogen on the benzyloxy ring could be varied (e.g., fluoro, bromo, iodo at the ortho-, meta-, or para-positions) to probe the influence of electronics and sterics on activity. Similarly, substituents on the benzamide ring could be altered to explore their impact on target binding.

However, a specific study detailing these systematic modifications for this compound and the corresponding biological data in a tabular format could not be identified in the current body of scientific literature. General studies on other benzamide series have shown that such substitutions can profoundly affect activity, but direct extrapolation to the this compound core is not scientifically rigorous without specific experimental data. nih.govnih.gov

Bioisosteric Replacements and Their Impact

Bioisosteric replacement is a strategy used to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of enhancing the desired biological activity or reducing toxicity. For this compound, potential bioisosteric replacements could include:

Ether Linkage: Replacing the ether oxygen with a sulfur atom (thioether), an amine (secondary amine), or a methylene (B1212753) group.

Amide Bond: Replacing the amide group with other functionalities like a sulfonamide, urea, or various five-membered heterocyclic rings.

Chlorophenyl Ring: Replacing the chlorophenyl ring with other aromatic or heteroaromatic systems to explore different binding interactions.

While the principles of bioisosterism are well-established in drug design, specific examples and their documented impact on the biological activity of this compound analogues are not available in published research. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical properties (descriptors) of the molecules with their observed activity.

Development and Validation of Predictive QSAR Models

The development of a predictive QSAR model for this compound derivatives would require a dataset of analogues with their corresponding biological activities. Various statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), could then be used to build a model. The robustness and predictive power of the model would need to be rigorously validated using internal and external validation techniques.

A search of the scientific literature did not yield any publications describing the development and validation of a specific QSAR model for this compound derivatives. General QSAR studies on other classes of benzamides have been reported, but these models are not transferable to the specific scaffold of interest. jppres.comnih.govunair.ac.id

Interpretation of Molecular Descriptors in QSAR

A validated QSAR model would allow for the interpretation of the molecular descriptors that significantly influence the biological activity of this compound analogues. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). The interpretation of these descriptors provides valuable insights into the mechanism of action and guides the design of new, more potent compounds.

Without a specific QSAR model for the target compound series, a detailed interpretation of the key molecular descriptors is not possible.

Ligand-Target Interaction Mapping and Pharmacophore Modeling

There are no published studies on ligand-target interaction mapping or pharmacophore modeling specifically for this compound.

Identification of Key Pharmacophoric Features

Without experimental data on the biological activity and target of this compound, the identification of its key pharmacophoric features is speculative. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive and negative ionizable groups, arranged in a specific three-dimensional geometry.

Based on the structure of this compound, potential pharmacophoric features could include:

Hydrogen Bond Acceptors: The carbonyl oxygen of the amide and the ether oxygen.

Hydrogen Bond Donor: The amide nitrogen.

Aromatic Rings: The two phenyl rings, which can participate in π-π stacking or hydrophobic interactions.

Halogen Bond Donor: The chlorine atom on the benzyl (B1604629) group.

The table below outlines these potential features.

| Pharmacophoric Feature | Potential Group(s) in this compound |

| Hydrogen Bond Acceptor | Carbonyl Oxygen, Ether Oxygen |

| Hydrogen Bond Donor | Amide NH₂ |

| Aromatic Ring | Benzamide phenyl ring, Chlorobenzyl phenyl ring |

| Hydrophobic Region | Chlorobenzyl moiety |

| Halogen Bond Donor | Chlorine atom |

Generation of 3D Pharmacophore Models

The generation of a 3D pharmacophore model is a computational process that requires a set of active molecules and their biological activity data. The goal is to identify a common spatial arrangement of pharmacophoric features that is shared by the active compounds and is presumed to be responsible for their interaction with the target.

Since there are no reported active analogues or a known biological target for this compound, a 3D pharmacophore model cannot be generated. Such a model would be instrumental in virtual screening campaigns to identify new compounds with similar biological activity and in guiding the design of more potent analogues.

Preclinical Pharmacological Investigations of 4 4 Chlorobenzyloxy Benzamide

In Vitro Efficacy Assessments in Cell-Based Models

In vitro studies are foundational in preclinical research, providing initial insights into a compound's biological activity in a controlled, cellular environment. These assessments are crucial for determining whether a compound warrants further investigation.

Cell Line Selection and Culture Conditions

The initial step in evaluating a new chemical entity involves selecting appropriate human or animal cell lines that are relevant to the therapeutic area of interest. For instance, if 4-(4-Chlorobenzyloxy)benzamide were being investigated for anticancer properties, a panel of cancer cell lines representing different tumor types would be utilized.

Table 1: Representative Cell Lines for In Vitro Efficacy Testing

| Therapeutic Area | Representative Cell Lines |

| Oncology | A549 (Lung Carcinoma), MCF-7 (Breast Cancer), HeLa (Cervical Cancer) |

| Virology | HepG2.2.15 (Hepatitis B), Vero E6 (Various Viruses) |

| Neurology | SH-SY5Y (Neuroblastoma), PC-12 (Pheochromocytoma) |

Standardized culture conditions are meticulously maintained to ensure the reproducibility of experimental results. This includes using a specific basal medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics (penicillin-streptomycin), and maintaining the cells in a humidified incubator at 37°C with 5% CO2.

Dose-Response Characterization and Potency Determination

To quantify the biological effect of this compound, dose-response studies are conducted. This involves exposing the selected cell lines to a range of concentrations of the compound and measuring a specific biological endpoint, such as cell viability, proliferation, or inhibition of a particular enzyme or pathway.

The potency of the compound is typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of the compound required to inhibit or activate a biological process by 50%, respectively. A lower IC50 or EC50 value indicates greater potency.

Utilization of Primary Cell Cultures and 3D Cell Models

While immortalized cell lines are a valuable tool, they may not fully recapitulate the complexity of native tissues. Therefore, primary cell cultures, which are derived directly from tissues, and three-dimensional (3D) cell models, such as spheroids or organoids, are increasingly used. These models offer a more physiologically relevant environment for assessing the efficacy of a compound, providing a better prediction of its potential in vivo activity.

In Vivo Proof-of-Concept Studies in Relevant Animal Models

Following promising in vitro results, the investigation of a compound's efficacy moves to in vivo studies using animal models of disease. These studies are critical for understanding how the compound behaves in a whole organism.

Selection and Validation of Disease-Specific Animal Models

The choice of an animal model is dictated by the therapeutic indication. The selected model should mimic the key aspects of the human disease. For example, in oncology research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. For infectious diseases, animals may be infected with the relevant pathogen. The validation of these models is essential to ensure they are robust and predictive of the human condition.

Experimental Design and Outcome Measures in Preclinical In Vivo Studies

In vivo studies are carefully designed to assess the efficacy of the test compound. This includes determining the route of administration, and identifying relevant outcome measures.

Table 2: Common Outcome Measures in Preclinical In Vivo Studies

| Therapeutic Area | Primary Outcome Measures |

| Oncology | Tumor volume, tumor weight, survival rate |

| Virology | Viral load, reduction in disease symptoms |

| Neurology | Behavioral assessments, biomarker levels in the brain |

The results from these preclinical in vivo studies are crucial for making the decision to advance a compound into clinical trials in humans.

Biomarker Analysis and Validation in Preclinical Models

There is currently no publicly available information detailing the biomarker analysis and validation specifically for this compound in preclinical models. In a typical preclinical drug development program, this stage would involve the identification and validation of specific biomarkers to monitor the biological effects of the compound. These biomarkers could be indicative of target engagement, pharmacodynamic response, or potential toxicity. The process would involve analyzing tissues and fluids from animal models treated with the compound to measure changes in relevant molecular or cellular markers.

Preclinical Pharmacokinetic (PK) Profiling and Metabolite Identification in Animal Species

No specific data from preclinical pharmacokinetic studies or metabolite identification for this compound in any animal species are available in the public domain. This section would typically present data on how the animal body processes the compound, which is a critical step in assessing its potential as a therapeutic agent.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models has not been published. ADME studies are fundamental to understanding the disposition of a drug candidate in an organism.

Determination of Half-Life and Clearance Rates

Data on the half-life and clearance rates of this compound in preclinical animal models are not available. These crucial pharmacokinetic parameters help in determining the dosing frequency and predicting the duration of drug exposure in the body. A representative table of how such data would be presented is included for illustrative purposes.

Table 1: Representative Table of Pharmacokinetic Parameters in Different Animal Species (Data for this compound is not available)

| Species | Half-Life (t½) (h) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) |

|---|---|---|---|

| Mouse | Data not available | Data not available | Data not available |

| Rat | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available |

Identification and Characterization of Major Metabolites

There are no published studies that identify and characterize the major metabolites of this compound. This process involves exposing the compound to liver microsomes or hepatocytes from different species, or analyzing biological samples from treated animals, to identify the chemical structures of its breakdown products. Understanding the metabolic fate of a compound is essential for assessing potential drug-drug interactions and identifying any active or toxic metabolites.

Computational and Theoretical Chemistry Studies on 4 4 Chlorobenzyloxy Benzamide

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as 4-(4-Chlorobenzyloxy)benzamide, might interact with a biological target.

Docking Protocols and Scoring Function Evaluation

There are no published studies that detail specific docking protocols or evaluations of scoring functions for the interaction of this compound with any particular protein target. Research on other benzamide (B126) derivatives often employs software such as AutoDock, Glide, or GOLD, utilizing various scoring functions to estimate binding affinity. However, the application and validation of these methods for this compound have not been documented.

Analysis of Predicted Binding Modes and Molecular Interactions

Without specific molecular docking studies, there is no data on the predicted binding modes or the specific molecular interactions of this compound with any protein. An analysis of its structure suggests potential for hydrogen bonding via the amide group and hydrophobic interactions from the aromatic rings and the chlorobenzyl moiety. However, without computational simulations, the precise nature of these interactions within a protein's active site remains speculative.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are crucial for understanding the dynamic nature of both free ligands and protein-ligand complexes.

Conformational Dynamics of Free Ligand

No studies were found that specifically investigate the conformational dynamics of this compound in a solvent environment. Such a study would typically involve analyzing the torsional angles of the molecule to identify its most stable conformations and the energy barriers between them. This information is valuable for understanding the molecule's flexibility and how it might adapt its shape upon binding to a receptor.

Stability and Dynamics of Protein-Ligand Complexes

In the absence of molecular docking studies identifying a protein target and a binding pose, no molecular dynamics simulations have been performed to assess the stability and dynamics of a this compound-protein complex. Such simulations would typically analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the stability of the complex and the flexibility of its components over time.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are used to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics.

There are no specific quantum chemical calculations reported for this compound. Studies on similar molecules often utilize Density Functional Theory (DFT) to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, molecular electrostatic potential (MEP), and various electronic descriptors. These calculations would be instrumental in understanding the electronic structure and reactivity of this compound, but such data is not currently available.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis would investigate the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound. This analysis is crucial for understanding the compound's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, would provide insights into the molecule's stability and its potential for electronic transitions.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

Prediction of Spectroscopic Properties for Structural Interpretation

Theoretical calculations, typically using Density Functional Theory (DFT), are employed to predict spectroscopic properties such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These predicted spectra, when compared with experimental data, serve as a powerful tool for structural confirmation and interpretation of the molecule's vibrational and electronic characteristics.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Method | Key Predicted Peaks/Shifts |

|---|---|

| IR (cm⁻¹) | Data not available |

| ¹H-NMR (ppm) | Data not available |

| ¹³C-NMR (ppm) | Data not available |

De Novo Design and Virtual Screening Approaches Based on the this compound Scaffold

The this compound structure could serve as a scaffold for the design of new, potentially bioactive molecules.

Algorithm-Driven Generation of Novel Analogues

De novo design algorithms could be utilized to generate novel chemical entities by modifying the this compound scaffold. These algorithms would explore chemical space by adding, removing, or substituting functional groups to create a library of related compounds with potentially improved properties.

High-Throughput Virtual Screening Strategies

High-throughput virtual screening would involve the use of computational methods to screen large libraries of compounds against a specific biological target. If this compound were identified as a hit compound, its scaffold would be used to search for structurally similar molecules with potentially higher binding affinities and better pharmacological profiles.

Theoretical Prediction of Compound Properties (e.g., theoretical ADME)

Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. These in silico predictions are valuable in the early stages of drug discovery to assess the druglikeness of a compound.

Table 3: Hypothetical Predicted ADME Properties for this compound

| ADME Property | Predicted Value |

|---|---|

| Molecular Weight ( g/mol ) | Data not available |

| LogP | Data not available |

| Hydrogen Bond Donors | Data not available |

| Hydrogen Bond Acceptors | Data not available |

| Polar Surface Area (Ų) | Data not available |

| Water Solubility | Data not available |

Advanced Analytical and Spectroscopic Characterization Methodologies for 4 4 Chlorobenzyloxy Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most direct insight into the molecular structure of 4-(4-Chlorobenzyloxy)benzamide.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the benzylic protons (-CH₂-), the aromatic protons on both phenyl rings, and the amide protons (-NH₂). The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display unique signals for the benzylic carbon, the carbonyl carbon of the amide, and the distinct aromatic carbons, including those directly bonded to the ether oxygen, the chlorine atom, and the amide group.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. nanalysis.comemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu It would confirm the connectivity of protons within each of the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) connectivity between protons and carbons. columbia.edu This technique is particularly powerful for identifying quaternary carbons and for connecting the different fragments of the molecule. For instance, a key HMBC correlation would be observed between the benzylic protons (-CH₂) and the carbon atom of the benzamide (B126) ring attached to the ether oxygen, confirming the link between the two major structural units.

Predicted ¹H and ¹³C NMR Data for this compound

The following data are predicted based on the analysis of structurally similar compounds. Actual experimental values may vary based on solvent and other conditions.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide (-NH₂) | 7.5 - 8.5 | Broad Singlet | 2H |

| Aromatic (Benzamide Ring, ortho to -C=O) | ~7.8 | Doublet | 2H |

| Aromatic (Benzamide Ring, ortho to -O-) | ~7.0 | Doublet | 2H |

| Aromatic (Chlorobenzyl Ring) | ~7.4 | Multiplet | 4H |

| Benzylic (-O-CH₂-) | ~5.1 | Singlet | 2H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | ~168 |

| Aromatic (C-O, Benzamide) | ~162 |

| Aromatic (C-Cl, Chlorobenzyl) | ~134 |

| Aromatic (C-C=O, Benzamide) | ~127 |

| Aromatic (CH, Benzamide) | ~130, ~115 |

| Aromatic (CH, Chlorobenzyl) | ~129, ~128 |

| Aromatic (C-CH₂, Chlorobenzyl) | ~135 |

| Benzylic (-CH₂) | ~70 |

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. researchgate.netirispublishers.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing of molecules in the crystal lattice. researchgate.net

Differences in the crystal packing of polymorphs lead to distinct ¹³C chemical shifts. Therefore, each polymorphic form of this compound would exhibit a unique ssNMR fingerprint. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to enhance signal and resolution. By analyzing the number and positions of the peaks in the ssNMR spectrum, different polymorphs can be identified and distinguished. Furthermore, ssNMR can be used to quantify the components in a mixture of polymorphs. researchgate.netbruker.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. youtube.com This precision allows for the determination of the elemental composition of the parent ion. For this compound, the molecular formula is C₁₄H₁₂ClNO₂. HRMS can confirm this formula by matching the experimentally measured accurate mass to the calculated monoisotopic mass. researchgate.netmissouri.edu

Calculated Exact Mass for this compound

| Molecular Formula | Ion | Calculated Monoisotopic Mass (m/z) |

| C₁₄H₁₂ClNO₂ | [M+H]⁺ | 262.0629 |

This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected parent ion and analyzing the resulting daughter ions. chemrxiv.org The fragmentation pattern is characteristic of the molecule's structure and provides a roadmap of its chemical bonds.

For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The most probable fragmentation pathways would involve the cleavage of the weakest bonds. A primary fragmentation event is the cleavage of the benzylic ether C-O bond, which is a common pathway for benzyl (B1604629) ethers. nih.govacs.org This would lead to the formation of a stable 4-chlorobenzyl cation. Other significant fragmentations would involve the amide group. acs.orgnih.govresearchgate.net

Predicted MS/MS Fragmentation Data for this compound

| m/z (amu) | Proposed Fragment Ion Structure / Formula | Fragmentation Pathway |

| 262.06 | [C₁₄H₁₃ClNO₂]⁺ | Parent Ion ([M+H]⁺) |

| 125.02 | [C₇H₆Cl]⁺ | Cleavage of the ether bond (4-chlorobenzyl cation) |

| 121.03 | [C₇H₅O₂]⁺ | Cleavage of the ether bond with charge retention on the benzamide moiety |

| 105.03 | [C₇H₅O]⁺ | Loss of NH₂ from the benzoyl fragment |

| 91.05 | [C₇H₇]⁺ | Loss of chlorine from the 4-chlorobenzyl cation, possibly forming a tropylium ion |

| 77.04 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies (wavenumbers). The IR spectrum of this compound would confirm the presence of its key functional groups. The region between 1500 and 500 cm⁻¹ is often referred to as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the specific molecule. specac.com

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3100 | Medium-Strong |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium |

| Aliphatic (C-H) | Stretch | 3000 - 2850 | Medium |

| Amide (C=O) | Stretch | 1680 - 1630 | Strong |

| Aromatic (C=C) | Stretch | 1600 - 1450 | Medium |

| Ether (C-O-C) | Asymmetric Stretch | 1260 - 1200 | Strong |

| Aromatic (C-Cl) | Stretch | ~1090 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the two substituted benzene rings. The absorption of UV light excites electrons from lower-energy (π) to higher-energy (π) molecular orbitals. The benzamide moiety, with its carbonyl group in conjugation with the aromatic ring, is expected to be the dominant chromophore. The spectrum, typically recorded in a solvent like ethanol or methanol, would likely show strong absorption bands characteristic of π → π transitions. Substituted benzenes typically exhibit multiple absorption bands in the UV region. nist.gov

Predicted UV-Vis Absorption Data

| Transition | Predicted λₘₐₓ (nm) | Chromophore |

| π → π | ~250 - 280 | Substituted Benzamide Ring |

| π → π | ~220 - 240 | 4-Chlorobenzyl Ring |

Vibrational Mode Assignments

No specific Fourier-Transform Infrared (FT-IR) or Raman spectroscopy studies for this compound were found. While general vibrational frequencies for functional groups present in the molecule (such as C=O stretching in amides, C-O-C ether linkages, and C-Cl bonds on an aromatic ring) are well-established in the field of spectroscopy, a specific analysis and assignment of the vibrational modes for the entire this compound molecule, including fingerprint region details, requires experimental data which is not available in the search results. Therefore, a data table of vibrational mode assignments cannot be generated.

Molar Absorptivity and Chromophore Characterization

Specific Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, including its maximum absorption wavelengths (λmax) and corresponding molar absorptivity (ε) values, could not be located. Characterization of the chromophores (the benzamide and chlorobenzyl ether portions of the molecule) and their electronic transitions (e.g., π→π* and n→π*) requires experimental measurement in various solvents. Without this data, a quantitative analysis of its absorption properties is not possible.

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Absolute Configuration

There are no published single-crystal X-ray diffraction studies for this compound in the search results. This technique is essential for determining the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and crystal packing in the solid state. Without such a study, information on its crystal system, space group, unit cell dimensions, and intermolecular interactions (like hydrogen bonding) remains undetermined. A data table of crystallographic parameters cannot be provided.

Powder X-ray Diffraction for Crystalline Phase Analysis

No Powder X-ray Diffraction (PXRD) patterns for this compound were found. PXRD is used to identify crystalline phases, assess sample purity, and analyze polymorphism. Without experimental PXRD data, a characteristic diffractogram showing diffraction angles (2θ) and corresponding peak intensities for identifying the crystalline form of this specific compound cannot be generated.

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

No specific High-Performance Liquid Chromatography (HPLC) methods developed or validated for the purity assessment of this compound are available in the search results. Information regarding suitable columns, mobile phase compositions, flow rates, detection wavelengths, and validation parameters (such as linearity, accuracy, precision, and specificity) is crucial for establishing a reliable analytical method. In the absence of this information, a detailed description of a validated HPLC method for this compound cannot be created.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. In the context of pharmaceutical-grade this compound, GC-MS is indispensable for ensuring the purity of the final product by detecting and measuring residual solvents and potential volatile impurities that may originate from the synthetic process or degradation. The high separation efficiency of gas chromatography combined with the sensitive and specific detection capabilities of mass spectrometry allows for the robust analysis of these impurities, even at trace levels.

A typical approach for analyzing volatile impurities in a thermally stable, semi-volatile compound like this compound involves headspace GC-MS. This technique is particularly advantageous as it introduces only the volatile components into the GC system, thereby minimizing matrix effects and protecting the instrument from contamination by the non-volatile active pharmaceutical ingredient (API).

Sample Preparation and Instrumentation

For the analysis of volatile impurities, a sample of this compound is typically dissolved in a suitable high-boiling point solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and sealed in a headspace vial. The vial is then heated to a specific temperature to allow the volatile impurities to partition into the headspace gas phase. An aliquot of this gas is then automatically injected into the GC-MS system.

The gas chromatograph separates the individual volatile components based on their boiling points and interaction with the stationary phase of the GC column. Following separation, the compounds enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern for each compound that allows for its identification.

A representative set of GC-MS parameters for the analysis of volatile impurities in this compound is detailed in the interactive table below.

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium (>99.999% purity) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) |

| Oven Program | Initial: 50 °C (hold for 5 min), Ramp: 10 °C/min to 250 °C (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 35-400 amu |

| Scan Mode | Full Scan |

Identification of Potential Volatile Impurities

The synthesis of this compound typically involves the reaction of 4-hydroxybenzamide (B152061) with 4-chlorobenzyl chloride. Based on this synthetic route and potential side reactions or degradation, several volatile impurities could be present in the final product. GC-MS analysis, coupled with library searching (e.g., NIST/EPA/NIH Mass Spectral Library) and comparison with reference standards, allows for the confident identification of these impurities.

Some of the potential volatile impurities and their characteristic mass fragments are listed in the interactive table below.

| Potential Impurity | Chemical Structure | Key Mass Fragments (m/z) |

| 4-Chlorobenzyl alcohol | C7H7ClO | 142 (M+), 107, 77 |

| 4-Chlorobenzaldehyde | C7H5ClO | 140 (M+), 139, 111, 75 massbank.euchemicalbook.com |

| Benzamide | C7H7NO | 121 (M+), 105, 77 massbank.euresearchgate.netmzcloud.orgresearchgate.net |

| Toluene | C7H8 | 92 (M+), 91, 65 |

The mass spectrum of 4-chlorobenzaldehyde typically shows a prominent molecular ion peak at m/z 140. Another significant fragment is observed at m/z 139, resulting from the loss of a hydrogen atom. massbank.eu The fragment at m/z 111 corresponds to the loss of a formyl group (-CHO), and the peak at m/z 75 is characteristic of a chlorophenyl cation. massbank.eu

For benzamide , the molecular ion is observed at m/z 121. researchgate.net The base peak is often at m/z 105, which corresponds to the benzoyl cation formed by the loss of the amino group. researchgate.net The subsequent loss of carbon monoxide from the benzoyl cation leads to the phenyl cation at m/z 77. researchgate.net

The identification of such impurities is critical for controlling the quality of this compound and ensuring its suitability for its intended application. The detailed research findings from GC-MS analysis provide valuable insights into the purity profile of the compound and can guide the optimization of the manufacturing process to minimize the presence of unwanted volatile substances.

Future Research Directions and Translational Perspectives for 4 4 Chlorobenzyloxy Benzamide Research

Exploration of New Therapeutic Areas Based on Mechanistic Insights

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities. Future research into 4-(4-Chlorobenzyloxy)benzamide should be guided by the mechanistic knowledge gleaned from structurally similar compounds, which suggests several promising, yet unexplored, therapeutic avenues.

Based on activities observed in related benzyloxy benzamide and N-phenylbenzamide derivatives, potential new therapeutic applications for this compound could be investigated. For instance, certain benzyloxy benzamide derivatives have demonstrated neuroprotective effects by disrupting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a mechanism with potential application in treating ischemic stroke nih.gov.

Similarly, some N-phenylbenzamide compounds have been shown to exert broad-spectrum antiviral effects against viruses like Hepatitis B (HBV) by modulating host defense factors, specifically by increasing the intracellular levels of APOBEC3G (A3G) nih.gov. Other benzamide derivatives have been identified as glucokinase activators for diabetes treatment, multi-target inhibitors for Alzheimer's disease, and biased agonists for G protein-coupled receptors (GPCRs) like GPR52, indicating potential in treating CNS disorders nih.govmdpi.comchemrxiv.org. These findings provide a strong rationale for screening this compound in models of neurological, viral, and metabolic diseases.

Table 1: Potential Therapeutic Areas for this compound Based on Analogues

| Potential Therapeutic Area | Hypothesized Mechanism of Action | Rationale Based on Related Compounds |

|---|---|---|

| Neuroprotection (e.g., Ischemic Stroke) | Inhibition of PSD95-nNOS protein-protein interaction | Benzyloxy benzamide derivatives show neuroprotective activity via this mechanism nih.gov. |

| Antiviral Therapy (e.g., Hepatitis B) | Upregulation of intracellular APOBEC3G (A3G) levels | N-phenylbenzamide analogues inhibit viral replication through A3G modulation nih.gov. |

| Metabolic Disorders (e.g., Type 2 Diabetes) | Glucokinase (GK) activation | A benzamide derivative (PF-04937319) is in clinical trials as a GK activator nih.gov. |

| Neurodegenerative Disease (e.g., Alzheimer's) | Dual inhibition of Acetylcholinesterase (AChE) and BACE1 | Substituted benzamides have been identified as multi-target inhibitors for Alzheimer's mdpi.com. |

| CNS Disorders (e.g., Schizophrenia) | Agonism of GPR52 | Benzamide derivatives have been developed as potent GPR52 agonists chemrxiv.org. |

Development of Advanced Delivery Systems for this compound

The clinical translation of a promising small molecule is often hampered by suboptimal pharmacokinetic properties, such as poor solubility and low bioavailability. Members of the benzamide class can fall into Class II of the Biopharmaceutics Classification System, characterized by low aqueous solubility mdpi.com. Future research and development must therefore focus on creating advanced drug delivery systems tailored for this compound.

Biodegradable and biocompatible biomaterials, such as poly(ester amide)s (PEAs), have emerged as promising carriers due to their structural flexibility and ability to be formulated into various nano-constructs researchgate.net. Research could focus on encapsulating this compound within nanoparticles, liposomes, or micelles. These formulations can enhance solubility, protect the compound from premature metabolism, prolong circulation time, and enable targeted delivery to specific tissues, thereby increasing therapeutic efficacy while minimizing systemic exposure. Stimuli-responsive systems, which release the drug in response to specific physiological cues in the disease microenvironment (e.g., pH, enzymes), represent another exciting frontier.

Table 2: R&D Focus for Advanced Delivery Systems

| Delivery System | Potential Advantage | Research and Development Focus |

|---|---|---|

| Polymeric Nanoparticles | Improved solubility, controlled release, potential for surface functionalization for targeting. | Optimizing polymer composition (e.g., PEAs), particle size, drug loading efficiency, and release kinetics researchgate.net. |

| Liposomes | High biocompatibility, ability to encapsulate both hydrophilic and hydrophobic drugs. | Investigating lipid composition, surface modification with targeting ligands (e.g., antibodies), and stability. |

| Micelles | Effective solubilization of poorly soluble drugs, small size for tissue penetration. | Developing stable micellar formulations and exploring stimuli-responsive release mechanisms. |

| Hydrogels | Sustained local delivery for specific applications (e.g., post-surgical). | Tuning hydrogel properties for desired drug release profile and biocompatibility. |

Integration of this compound Research with Systems Biology and Network Pharmacology

The traditional "one drug, one target" paradigm is often insufficient for complex diseases. Systems biology and network pharmacology offer a holistic approach to understand how a drug interacts with the entire biological system. This methodology moves beyond a single target to analyze the complex network of proteins and pathways a compound influences nih.gov.

Integrating these computational approaches into the research plan for this compound can accelerate discovery. The process would involve using bioinformatics tools to predict the potential protein targets of the compound. These predicted targets would then be used to construct a protein-protein interaction (PPI) network. Subsequent topological and pathway enrichment analyses of this network can reveal the key biological processes and signaling pathways modulated by the compound. This in silico analysis can uncover novel mechanisms of action, predict potential therapeutic effects and side effects, and identify synergistic combination therapies. Molecular docking and dynamics simulations can further validate the interactions between this compound and high-priority targets identified through the network analysis nih.gov.

Table 3: A Systems Pharmacology Workflow

| Step | Description | Tools and Techniques |

|---|---|---|

| 1. Target Prediction | Identify potential protein targets of this compound based on chemical structure similarity. | Databases like SwissTargetPrediction, DrugBank, and CTD nih.gov. |

| 2. Network Construction | Build a protein-protein interaction (PPI) network of the identified targets. | STRING database, Cytoscape software nih.gov. |

| 3. Network Analysis | Analyze the network to identify key nodes (proteins) and modules (pathways) that are significantly affected. | Topological analysis (degree, betweenness), Gene Ontology (GO), and KEGG pathway enrichment analysis. |

| 4. In Silico Validation | Validate the binding of the compound to key protein targets identified from the network. | Molecular docking and molecular dynamics simulations. |

| 5. Hypothesis Generation | Formulate new hypotheses about the compound's therapeutic potential and mechanism of action for experimental validation. | Connecting modulated pathways to disease pathophysiology. |

Opportunities for Collaborative and Interdisciplinary Research

Advancing the study of this compound from a laboratory curiosity to a potential therapeutic agent requires a convergence of diverse expertise. Fostering collaborative and interdisciplinary research is crucial for success.

Future progress will depend on creating synergistic partnerships. Medicinal chemists are needed to synthesize analogues for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity nih.gov. Computational biologists and bioinformaticians can perform the systems pharmacology analyses described above. Pharmacologists and cell biologists must design and execute the in vitro and in vivo experiments to validate hypotheses generated from computational models. Furthermore, collaboration with pharmaceutical scientists and material scientists will be essential for the rational design and development of the advanced delivery systems needed to make the compound drug-like. Establishing consortia between academic research institutions and industry partners can provide the necessary resources and expertise to navigate the complex path of drug development and clinical translation.

Table 4: Interdisciplinary Collaborations for Research Advancement

| Collaborating Disciplines | Key Role in Research |

|---|---|

| Medicinal Chemistry & Organic Synthesis | Design and synthesis of novel analogues; SAR studies; probe development mdpi.comnih.gov. |

| Computational Biology & Bioinformatics | Target prediction, network pharmacology analysis, molecular docking, and simulation studies nih.gov. |

| Molecular & Cellular Pharmacology | In vitro validation of drug-target interactions; cell-based assays for efficacy; mechanism of action studies. |

| In Vivo Pharmacology & Physiology | Evaluation of efficacy and pharmacokinetics in relevant animal models of disease. |

| Pharmaceutical Sciences & Material Science | Development and characterization of advanced drug delivery systems to improve drug properties researchgate.net. |

Emerging Methodologies and Technologies in this compound Research

The toolkit for drug discovery is rapidly expanding. To accelerate research on this compound, it is imperative to adopt emerging methodologies and technologies that can overcome the limitations of traditional approaches.

Artificial intelligence (AI) and machine learning are revolutionizing the field by enabling rapid data analysis, target identification, and even the de novo design of molecules with desired properties researchgate.net. AI platforms can analyze vast datasets to predict protein structures (e.g., AlphaFold) and identify novel targets that may be modulated by this compound rsc.org. High-throughput screening (HTS) technologies allow for the rapid testing of the compound against thousands of targets or in numerous cell models simultaneously.

Furthermore, advanced biophysical techniques like affinity-selection mass spectrometry (ASMS) and cryo-electron microscopy (cryo-EM) are becoming more accessible, enabling the identification of direct binding partners and the high-resolution visualization of drug-target interactions, which is invaluable for rational drug design drugdiscoverychemistry.com. Gene editing technologies such as CRISPR/Cas9 can be used to validate the functional importance of identified targets in cellular and animal models, providing definitive links between a molecular target and a therapeutic effect.

Table 5: Application of Emerging Technologies

| Technology | Specific Application in this compound Research |

|---|---|

| Artificial Intelligence (AI) / Machine Learning | Predict new therapeutic targets, design more potent derivatives, analyze complex biological data researchgate.netrsc.org. |

| High-Throughput Screening (HTS) | Screen the compound against large libraries of proteins or cell lines to identify novel activities. |

| Cryo-Electron Microscopy (Cryo-EM) | Determine the high-resolution structure of the compound bound to its protein target(s) to guide medicinal chemistry efforts drugdiscoverychemistry.com. |

| Affinity-Selection Mass Spectrometry (ASMS) | Identify direct binding targets from complex biological mixtures, enabling target deconvolution drugdiscoverychemistry.com. |

| CRISPR/Cas9 Gene Editing | Validate the functional role of identified targets in disease pathology in relevant cellular and animal models. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 4-(4-Chlorobenzyloxy)benzamide while minimizing impurities?

- Methodological Answer : The synthesis involves sequential coupling of chlorobenzyl and benzamide moieties under controlled conditions. Key steps include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of 4-chlorobenzyl chloride to benzamide precursor to avoid side reactions .

- Temperature control : Conduct the reaction at 60–80°C to balance reaction rate and byproduct formation .

- Purification : Use column chromatography with a hexane/ethyl acetate gradient (7:3 to 1:1) to isolate the target compound. Purity >95% is achievable via recrystallization in ethanol .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures structural and functional validation:

- NMR spectroscopy : Confirm substitution patterns via -NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and -NMR (carbonyl at ~167 ppm) .

- HPLC-MS : Verify molecular weight (e.g., [M+H] at m/z 276.1) and assess purity (>98%) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks to inform solubility studies .

Q. How can researchers improve the aqueous solubility of this compound for in vitro assays?

- Methodological Answer : Structural modifications and formulation strategies include:

- Derivatization : Introduce polar groups (e.g., sulfonate or tertiary amines) at the benzamide’s para position without disrupting bioactivity .

- Co-solvent systems : Use DMSO/PBS (10:90 v/v) for stock solutions; ensure final DMSO concentration ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?

- Methodological Answer :

- Orthogonal assays : Validate anticancer activity via apoptosis markers (e.g., caspase-3 activation) and antimicrobial effects via MIC assays against S. aureus .

- Dose-response profiling : Compare IC values across cell lines (e.g., HeLa vs. MCF-7) to identify tissue-specific effects .

- Target engagement studies : Use SPR or ITC to quantify binding affinity for proposed targets (e.g., P2X7 receptor inhibition ).

Q. What structural analogs of this compound show enhanced bioactivity, and how are they designed?

- Methodological Answer : SAR studies highlight key modifications:

| Substituent Position | Modification | Effect on Activity | Reference |

|---|---|---|---|

| Benzamide para | –NO introduction | Increases antimicrobial potency by 3-fold | |

| Chlorobenzyl meta | –CF substitution | Enhances metabolic stability (t ↑40%) |

- Computational modeling : Use docking simulations (AutoDock Vina) to predict interactions with targets like PARP-1 .

Q. What strategies bridge in vitro efficacy to in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Assess oral bioavailability in rodents; optimize formulations (e.g., nanoemulsions) if bioavailability <20% .

- Toxicology screens : Conduct acute toxicity studies (OECD 423) to establish safe dosing ranges .

- PD/PK correlation : Measure tumor regression in xenograft models alongside plasma concentration-time curves .

Q. How can synergistic combinations with this compound enhance therapeutic outcomes?

- Methodological Answer :

- Combination screening : Test with standard chemotherapeutics (e.g., doxorubicin) via Chou-Talalay synergy assays .

- Mechanistic synergy : Pair with P2X7 inhibitors to amplify anti-inflammatory effects .

- Resistance mitigation : Use subtherapeutic doses to reduce off-target toxicity while maintaining efficacy .

Q. What experimental approaches validate enzyme inhibition mechanisms proposed for this compound?

- Methodological Answer :

- Kinetic assays : Measure values via Lineweaver-Burk plots for enzymes like topoisomerase II .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation .

- CRISPR knockouts : Ablate putative targets (e.g., PARP-1) to assess loss of compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.